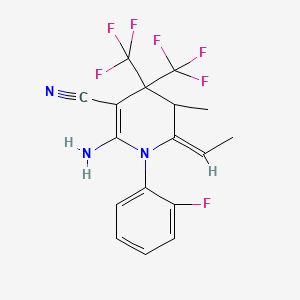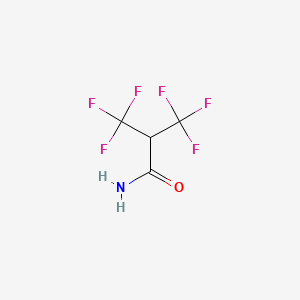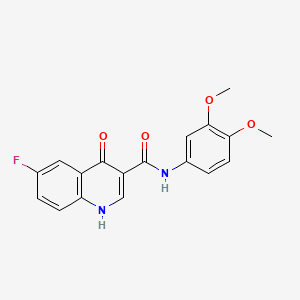![molecular formula C23H19Cl2NO3 B11478583 N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11478583.png)
N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that features a dibenzofuran moiety, a propanyl group, and a dichlorophenoxy acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:
Formation of the Dibenzofuran Moiety: Dibenzofuran can be synthesized through the oxidation of biphenyl ether using oxidizing agents such as potassium permanganate or chromic acid.
Introduction of the Propanyl Group: The dibenzofuran derivative can be alkylated using propyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the Dichlorophenoxy Acetamide Group: The final step involves the reaction of the alkylated dibenzofuran with 2,4-dichlorophenoxy acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions would be crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed
Oxidation: Dibenzofuran-2,3-dione.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the propanyl and dichlorophenoxy acetamide groups.
2,4-Dichlorophenoxyacetic Acid: A herbicide with a similar dichlorophenoxy moiety but lacking the dibenzofuran and propanyl groups.
Uniqueness
N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19Cl2NO3 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-(1-dibenzofuran-2-ylpropan-2-yl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C23H19Cl2NO3/c1-14(26-23(27)13-28-22-9-7-16(24)12-19(22)25)10-15-6-8-21-18(11-15)17-4-2-3-5-20(17)29-21/h2-9,11-12,14H,10,13H2,1H3,(H,26,27) |
InChI Key |
JMWYXUYPYJVXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4,6-dimethyl-2,5-dioxo-3a,6a-diphenylhexahydroimidazo[4,5-d]imidazol-1(2H)-yl)acetate](/img/structure/B11478501.png)

![4-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11478515.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11478517.png)

![5-methoxy-3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid](/img/structure/B11478523.png)
![(2-{[(Chloroacetyl)amino]methyl}-4,5-dimethoxyphenyl)acetic acid](/img/structure/B11478530.png)
![14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11478532.png)
![3-(Methoxymethyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11478543.png)
![4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11478550.png)
![3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478554.png)
methanone](/img/structure/B11478573.png)
![ethyl N-[(3,4-dichlorophenyl)carbamoyl]-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11478581.png)

